molecular formula C21H23N3O3 B2477487 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethylphenyl)oxamide CAS No. 898439-90-2

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethylphenyl)oxamide

Cat. No.: B2477487
CAS No.: 898439-90-2
M. Wt: 365.433
InChI Key: OBPXYBQNFOTNTL-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethylphenyl)oxamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
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Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors Quinoline and its derivatives, including N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethylphenyl)oxamide, are widely recognized for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This action is attributed to the high electron density of quinoline derivatives, which allows for effective adsorption and corrosion inhibition. Research indicates that these compounds are particularly effective when containing polar substituents such as hydroxyl, methoxy, amino, and nitro groups, enhancing their adsorption capacity and stability as anticorrosive materials C. Verma, M. Quraishi, E. Ebenso, 2020.

Biological Activities of Quinoline Alkaloids The biological activities of quinoline and quinazoline alkaloids have been extensively studied, revealing a broad spectrum of bioactivities. These include antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant effects. Compounds from these classes have been isolated from natural sources and their modified analogs have shown significant therapeutic potential. Quinine and camptothecin, two renowned quinoline alkaloids, have paved the way for the development of antimalarial and anticancer drugs, respectively. This extensive range of biological activities highlights the therapeutic significance of quinoline derivatives and their potential in drug discovery and development Xiao-fei Shang et al., 2018.

Optoelectronic Applications of Quinazolines and Pyrimidines Recent research has explored the use of quinazoline and pyrimidine derivatives in optoelectronic materials. These compounds, by incorporating into π-extended conjugated systems, have shown promise in various applications including organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. The synthesis and application of quinazoline derivatives for electronic devices emphasize their potential in creating novel materials for optoelectronic applications. The ability to modify the quinazoline structure allows for a wide variety of biomedical applications as well, demonstrating the versatility and industrial value of these compounds J. A. Pereira et al., 2015.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-15-7-4-5-9-18(15)23-21(27)20(26)22-17-11-10-16-8-6-12-24(14(2)25)19(16)13-17/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPXYBQNFOTNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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